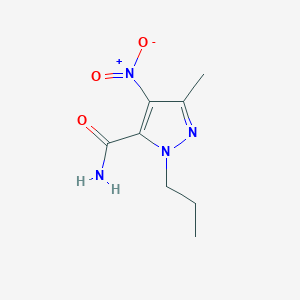
3-Methyl-4-nitro-1-propyl-1H-pyrazole-5-carboxamide
Cat. No. B8559832
M. Wt: 212.21 g/mol
InChI Key: QYNNDXVLIVEGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04469868
Procedure details


A solution of 46 g (0.2 mol) of 3-methyl-4-nitro-1-n-propyl-pyrazole-5-carbonyl chloride [J. Med. Chem., 16 1346 (1973)] in 50 ml of acetone is added slowly to 250 ml of cold (5° C.) concentrated ammonium hydroxide. The mixture is filtered to give 33 g (79%) of 3-methyl-4-nitro-1-n-propylpyrazole-5-carboxamide, mp 136°-138° C. The amide (33 g, 0.15 mol) is stirred under reflux in 100 ml of phosphorus oxychloride for 2.5 hours and evaporated in vacuo. The residue is stirred in 250 ml of ice water to give, after filtering, 25.5 g (86%) of 5-cyano-3-methyl-4-nitro-1-n-propylpyrazole. This nitropyrazole (25 g, 0.013 mol) is dissolved in 350 ml of glacial acetic acid and treated at 95° C. portionwise with 12 g iron filings and 20 ml of water. After stirring under reflux three hours the mixture is filtered and the filtrate is concentrated in vacuo. The concentrate is extracted with methylene dichloride and the organic extract is treated with 20 ml of acetic anhydride and refluxed for two hours. The cooled mixure is stirred with saturated aqueous NaHCO3 solution, the organic layer is dried (MgSO4), and evaporated in vacuo to give 16.5 g of N-(5-cyano-3-methyl-1-n-propylpyrazol-4-yl)acetamide, mp 129°-131° C.






Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[C:6]([N+:7]([O-])=O)=[C:5]([C:10]([NH2:12])=O)[N:4]([CH2:13][CH2:14][CH3:15])[N:3]=1.[N+]([C:19]1[CH:23]=CNN=1)([O-])=O.[OH2:24]>P(Cl)(Cl)(Cl)=O.C(O)(=O)C.[Fe]>[C:10]([C:5]1[N:4]([CH2:13][CH2:14][CH3:15])[N:3]=[C:2]([CH3:1])[C:6]=1[NH:7][C:23](=[O:24])[CH3:19])#[N:12]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
33 g
|
|
Type
|
reactant
|
|
Smiles
|
CC1=NN(C(=C1[N+](=O)[O-])C(=O)N)CCC
|
Step Two
|
Name
|
|
|
Quantity
|
25 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=NNC=C1
|
|
Name
|
|
|
Quantity
|
350 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)O
|
Step Three
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
P(=O)(Cl)(Cl)Cl
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
The residue is stirred in 250 ml of ice water
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
after filtering
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
After stirring
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux three hours the mixture
|
|
Duration
|
3 h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
is filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate is concentrated in vacuo
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The concentrate is extracted with methylene dichloride
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the organic extract
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
is treated with 20 ml of acetic anhydride
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed for two hours
|
|
Duration
|
2 h
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
The cooled mixure is stirred with saturated aqueous NaHCO3 solution
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
the organic layer is dried (MgSO4)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(#N)C1=C(C(=NN1CCC)C)NC(C)=O
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 16.5 g |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
